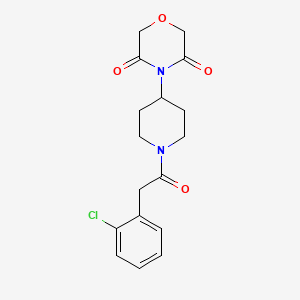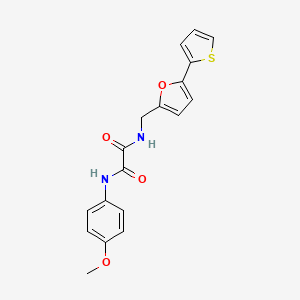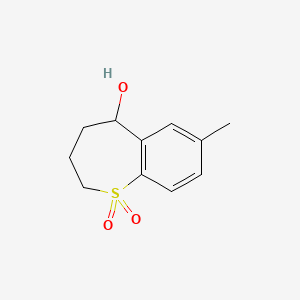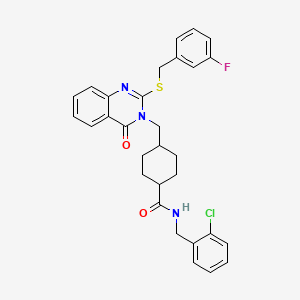
4-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Antimicrobial Activity
Piperidine derivatives have been studied for their antimicrobial properties against various bacteria and fungi. For example, certain piperidine compounds were screened for activity against Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Bacillus megaterium , as well as antifungal activity against Aspergillus niger and Aspergillus flavus .
Anticancer Activity
The presence of halogen, carboxyl, nitro, or methyl groups on piperidine derivatives has been shown to increase cytotoxicity, suggesting potential applications in cancer research .
Analgesic and Anti-inflammatory Agents
Piperidine derivatives are also utilized for their analgesic and anti-inflammatory properties, which could be useful in the development of new pain relief medications .
Antipsychotic Agents
Due to their structural features, piperidine derivatives can be used as antipsychotic agents, contributing to treatments for mental health conditions .
Drug Discovery
The piperidine nucleus is a vital component in drug discovery and development due to its versatility and presence in various pharmacologically active compounds .
Future Directions
Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c18-14-4-2-1-3-12(14)9-15(21)19-7-5-13(6-8-19)20-16(22)10-24-11-17(20)23/h1-4,13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIYHJMPGUSJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904709.png)
![2-[(2-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2904712.png)
![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)


![N~1~-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-benzenediamine](/img/structure/B2904720.png)
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904724.png)

![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)


